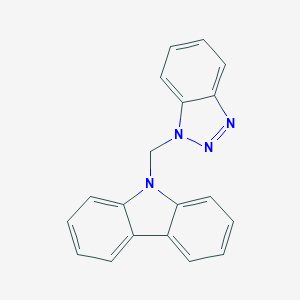

9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Description

Properties

IUPAC Name |

9-(benzotriazol-1-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4/c1-4-10-17-14(7-1)15-8-2-5-11-18(15)22(17)13-23-19-12-6-3-9-16(19)20-21-23/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLQIMHJRKCIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403886 | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124337-34-4 | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole, a molecule of interest in medicinal and materials chemistry. The primary focus is on the most prevalent and efficient method: a one-pot Mannich-type reaction involving carbazole, benzotriazole, and formaldehyde. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction outcomes. It is intended for researchers and professionals in organic synthesis, drug development, and materials science who require a practical and scientifically grounded understanding of this synthesis.

Introduction and Significance

This compound (C₁₉H₁₄N₄) is a heterocyclic compound that integrates two key pharmacophores: carbazole and benzotriazole.[1][2][3] Carbazole derivatives are widely recognized for their broad-spectrum biological activities and applications in materials science, including as organic light-emitting diodes (OLEDs). Benzotriazole, a versatile synthetic auxiliary, is also a core component in many pharmaceutically active compounds.[4] The title compound serves as a valuable intermediate, leveraging the benzotriazole group as an excellent leaving group for subsequent nucleophilic substitution reactions, thereby enabling the synthesis of a diverse array of N-substituted carbazole derivatives.[5][6]

Physicochemical properties of the target compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₄N₄ | [2][3] |

| Molar Mass | 298.34 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 190-193 °C | [2] |

| CAS Number | 124337-34-4 | [2][3] |

Core Synthesis Route: The Mannich-Type Reaction

The most direct and widely employed method for synthesizing this compound is a variation of the Mannich reaction. This one-pot synthesis involves the condensation of carbazole, benzotriazole, and formaldehyde.

Underlying Mechanism and Rationale

The reaction proceeds through a well-established mechanism involving the initial formation of a reactive intermediate from benzotriazole and formaldehyde, which is then intercepted by carbazole.

Step 1: Formation of 1-(Hydroxymethyl)benzotriazole

Benzotriazole first acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This addition reaction forms 1-(hydroxymethyl)benzotriazole, a key reactive intermediate.[7][8] This reaction is typically rapid and can be performed in situ.

Step 2: Activation and Nucleophilic Attack

The 1-(hydroxymethyl)benzotriazole intermediate is activated, often by protonation of the hydroxyl group under ambient or slightly acidic conditions, preparing it to be displaced. Carbazole, a secondary amine, then serves as the nucleophile. The lone pair of electrons on the carbazole nitrogen atom attacks the methylene carbon.

Step 3: Water Elimination and Product Formation

Following the nucleophilic attack, a molecule of water is eliminated, resulting in the formation of a stable C-N bond between the carbazole nitrogen and the methylene bridge. This final step yields the desired product, this compound. The benzotriazole moiety preferentially exists as the N-1 isomer, which is thermodynamically more stable.[5][6]

The overall reaction scheme is illustrated in the diagram below.

Causality Behind Experimental Choices

-

Solvent System: Ethanol or aqueous media are often employed.[5][8] Ethanol is an effective choice as it can dissolve the organic reactants while also being compatible with the aqueous formaldehyde solution typically used. The polarity of the solvent can facilitate the formation and stabilization of the charged intermediates.

-

One-Pot Procedure: A one-pot synthesis is highly efficient.[8] It avoids the need to isolate the 1-(hydroxymethyl)benzotriazole intermediate, which can be unstable. This approach saves time, reduces solvent waste, and can lead to higher overall yields by minimizing material loss during intermediate purification steps.

-

Temperature: The reaction is generally carried out at room temperature or with gentle heating.[8][9] This is because the initial formation of the hydroxymethyl intermediate is exothermic, and excessive heat is not required for the subsequent condensation with carbazole. Mild conditions also prevent potential side reactions or degradation of the reactants.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles |

| Carbazole | C₁₂H₉N | 167.21 | 1.67 g | 0.01 |

| Benzotriazole | C₆H₅N₃ | 119.12 | 1.19 g | 0.01 |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 0.81 mL | ~0.01 |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | - |

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[1]

-

Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

-

Carbazole and benzotriazole can be irritating to the skin, eyes, and respiratory system.[1]

Step-by-Step Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzotriazole (1.19 g, 0.01 mol) in ethanol (25 mL).

-

Addition of Formaldehyde: To the stirring solution, add aqueous formaldehyde (37%, 0.81 mL, ~0.01 mol) dropwise at room temperature. Stir the mixture for 10-15 minutes. A slight warming of the solution may be observed as the 1-(hydroxymethyl)benzotriazole intermediate forms.

-

Addition of Carbazole: Add carbazole (1.67 g, 0.01 mol) to the reaction mixture in one portion.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v).

-

Precipitation and Isolation: Upon completion, a white precipitate of the product will have formed. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by washing with distilled water (2 x 10 mL) to remove any water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white crystalline solid.

Workflow Visualization

The experimental workflow is outlined in the diagram below.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following characterization techniques are recommended:

-

Melting Point: Compare the observed melting point with the literature value (190-193 °C).[2] A sharp melting range indicates high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the carbazole and benzotriazole rings, as well as a key singlet for the methylene bridge protons (-CH₂-).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 19 carbon atoms in their distinct chemical environments.

-

FT-IR Spectroscopy: The infrared spectrum can confirm the absence of N-H stretching bands (from carbazole) and O-H bands (from the hydroxymethyl intermediate), and the presence of characteristic aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful formation of the target molecule with the expected molecular formula C₁₉H₁₄N₄.[2][3]

Conclusion

The synthesis of this compound is most effectively achieved through a one-pot Mannich-type condensation. This method is robust, efficient, and proceeds under mild conditions, making it highly accessible for synthetic chemistry laboratories. The resulting product is a stable, crystalline solid that serves as a versatile precursor for further chemical transformations, particularly in the development of novel therapeutic agents and advanced organic materials. Adherence to the detailed protocol and safety measures outlined in this guide will ensure a successful and reproducible synthesis.

References

-

This compound - ChemBK. (2024, April 9). Retrieved from [Link]

-

9-(1H-1,2,3-benzotriazol-1-ylmethyl)-9H-carbazole - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

Katritzky, A. R., et al. (1989). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. Journal of the Chemical Society, Perkin Transactions 1, 225-233. Retrieved from [Link]

-

This compound - Sinfoo Biotech. Retrieved from [Link]

-

El-Gendy, M. A. A. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(9), 1101-1108. Retrieved from [Link]

-

The synthesis of 9-benzyl-9H-carbazole (BzCz). - ResearchGate. Retrieved from [Link]

-

The Chemistry of Benzotriazole Derivatives - National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Manikandan, A., et al. (2013). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673–o1674. Retrieved from [Link]

-

Katritzky, A. R., et al. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 225-233. Retrieved from [Link]

-

Singh, V., et al. (2018). 1-(Hydroxymethyl)-1H-benzotriazole: An Efficient Ligand for Copper-Catalyzed Ullmann-Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. Asian Journal of Organic Chemistry, 7(8), 1548-1555. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(64), 39185–39192. Retrieved from [Link]

-

Van den Bril, M., & Boey, F. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines using benzotriazole-auxiliary. ARKIVOC, 2000(1), 14-18. Retrieved from [Link]

-

(1H-1,2,3-Benzotriazol-1-yl)methyl benzoate - PMC. (2012). Retrieved from [Link]

-

Tiwari, V. K., et al. (2011). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. Retrieved from [Link]

-

Katritzky, A. R., et al. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 225-233. Retrieved from [Link]

-

This compound >98.0%(HPLC)(N) - Şahinler Kimya. Retrieved from [Link]

-

Al-Juboori, A. A. H. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]

-

Yilmaz, I., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11846. Retrieved from [Link]

-

Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research International, 30(19), 55569–55580. Retrieved from [Link]

-

Synthesis of N-methyl-3-hydroxymethyl carbazole - PrepChem.com. Retrieved from [Link]

-

N-(HYDROXYMETHYL)CARBAZOLE - gsrs. Retrieved from [Link]

-

Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules, 27(19), 6614. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound,(CAS# 124337-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Photophysical Properties of 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Foreword for the Researcher

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the photophysical characteristics of the bichromophoric molecule, 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole (BHC). This document moves beyond a mere recitation of data, offering a deep dive into the underlying mechanisms that govern its unique light-absorbing and emitting properties. By elucidating the causality behind its behavior, this guide aims to empower researchers to leverage BHC's potential in applications ranging from artificial photosynthesis to novel therapeutic agents. Every piece of information herein is grounded in verifiable scientific literature, ensuring the highest level of technical accuracy and trustworthiness.

Molecular Overview and Significance

This compound is a fascinating organic compound that covalently links two distinct chromophores: a carbazole (CZ) moiety and a 1H-Benzotriazole (BZ) moiety, connected by a methylene (-CH₂-) bridge. This unique architecture gives rise to complex and intriguing photophysical behaviors, primarily governed by intramolecular energy and charge transfer processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄N₄ | [1] |

| Molecular Weight | 298.347 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 190-193 °C | [1] |

| Solubility | Soluble in some organic solvents | [2] |

The significance of BHC lies in its potential applications stemming from its photophysical properties. The carbazole unit is a well-known hole-transporting material with a high fluorescence quantum yield, while the benzotriazole moiety is recognized for its electron-accepting capabilities and UV-absorbing properties.[3] The strategic combination of these two units within a single molecule opens avenues for its use in:

-

Organic Electronics: As a material for organic light-emitting diodes (OLEDs) and other optoelectronic devices.[4]

-

Artificial Photosynthesis: The intramolecular energy transfer process mimics the light-harvesting and reaction center dynamics of natural photosynthesis.[5]

-

Medicinal Chemistry: Benzotriazole and carbazole derivatives have shown promise for their antibacterial and anti-tumor activities.[2]

Synthesis and Structural Characterization

Proposed Synthetic Workflow

A likely two-step synthesis would involve the initial preparation of 9-(hydroxymethyl)-9H-carbazole, followed by its reaction with benzotriazole.

Caption: Proposed two-step synthesis of BHC.

Experimental Protocol (Hypothetical)

-

Synthesis of 9-(hydroxymethyl)-9H-carbazole:

-

To a solution of carbazole in a suitable solvent like dimethyl sulfoxide (DMSO), add a base such as potassium hydroxide.

-

Slowly add an aqueous solution of formaldehyde to the reaction mixture.

-

Stir the reaction at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 9-(hydroxymethyl)-9H-carbazole.

-

-

Synthesis of this compound (BHC):

-

Dissolve 9-(hydroxymethyl)-9H-carbazole and benzotriazole in a solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TsOH), to facilitate the reaction.

-

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, wash with a basic solution to remove the acid catalyst, and then with water.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting solid by column chromatography or recrystallization to yield BHC.

-

Structural Characterization: The synthesized BHC should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its molecular structure and purity.

Core Photophysical Properties and Mechanisms

The photophysical behavior of BHC is dominated by the interplay between its two constituent chromophores. The following sections detail its absorption and emission characteristics, and the underlying energy and charge transfer mechanisms.

Electronic Absorption

The UV-Vis absorption spectrum of BHC in acetonitrile reveals distinct absorption bands corresponding to the electronic transitions within the benzotriazole and carbazole moieties.[5]

Table 2: Absorption Maxima of BHC and its Constituent Chromophores in Acetonitrile

| Compound | Absorption Maxima (λ_abs) (nm) |

| Benzotriazole (BZ) | ~260, ~280 |

| Carbazole (CZ) | ~295, ~330, ~345 |

| This compound (BHC) | ~260, ~280, ~295, ~330, ~345 |

Data extracted from graphical representation in Mondal et al., 2007.[5]

The absorption spectrum of BHC is essentially a superposition of the spectra of its parent chromophores, indicating that in the ground state, the electronic interaction between the BZ and CZ moieties is weak. The absorption bands below 300 nm are primarily attributed to the π-π* transitions of the benzotriazole unit, while the longer wavelength absorptions are characteristic of the carbazole unit.[5]

Intramolecular Singlet-Singlet Energy Transfer

Upon photoexcitation of the benzotriazole moiety in BHC (e.g., at λ_ex < 300 nm), a highly efficient intramolecular singlet-singlet energy transfer (SSET) occurs to the carbazole moiety.[5] This process is a cornerstone of BHC's photophysics and is depicted in the following workflow.

Caption: Singlet-singlet energy transfer in BHC.

This energy transfer is analogous to the function of an antenna molecule in a photosynthetic system, where the benzotriazole unit harvests light energy and funnels it to the carbazole "reaction center".[5]

Fluorescence Emission and Solvent-Dependent Charge Transfer

When the carbazole moiety within BHC is in its excited singlet state (either through direct excitation or via energy transfer from the benzotriazole unit), it can undergo a charge transfer (CT) reaction with a polar solvent like acetonitrile (ACN).[5] This results in the formation of a charge-transfer complex, which has a distinct, red-shifted emission compared to the local emission of the carbazole.

Upon direct excitation of the carbazole moiety, the formation of this CT band is very weak. However, when the carbazole is excited indirectly via energy transfer from the benzotriazole unit, a strong CT emission is observed.[5] This suggests that the initial excitation of the benzotriazole moiety plays a crucial role in facilitating the subsequent charge transfer from the excited carbazole to the solvent. In less polar solvents such as tetrahydrofuran (THF), this charge transfer emission is not observed, highlighting the critical role of the polar environment.[5]

Experimental Methodologies for Photophysical Characterization

A thorough understanding of the photophysical properties of BHC requires a suite of spectroscopic techniques.

UV-Vis Absorption and Fluorescence Spectroscopy

-

UV-Vis Spectrophotometry: This is used to measure the electronic absorption spectrum of BHC in various solvents. The data provides information on the ground-state electronic transitions and the molar extinction coefficients.

-

Steady-State Fluorometry: This technique is employed to record the fluorescence emission spectra. By exciting the sample at different wavelengths (corresponding to the absorption of the BZ and CZ moieties), one can probe the efficiency of the intramolecular energy transfer.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter. It is typically determined using the relative method, comparing the fluorescence of BHC to a well-characterized standard with a known quantum yield.

Experimental Protocol for Relative Quantum Yield Measurement:

-

Selection of a Standard: Choose a fluorescence standard with an emission range that overlaps with that of BHC (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the BHC sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (which are identical if the same solvent is used).

-

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is the technique of choice for measuring the fluorescence lifetime (τ) of BHC. The lifetime provides information about the rates of radiative and non-radiative decay processes from the excited state.

TCSPC Experimental Workflow:

Caption: Workflow for Time-Correlated Single Photon Counting.

By analyzing the fluorescence decay kinetics at different emission wavelengths and with different excitation wavelengths, the dynamics of energy transfer and charge transfer can be elucidated.

Theoretical Modeling and Computational Insights

To complement the experimental findings, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide invaluable insights into the electronic structure and photophysical properties of BHC.

While specific computational studies on BHC are not prominently available, research on similar carbazole-benzotriazole systems and their individual components allows for a robust theoretical framework.

-

DFT Calculations: These can be used to optimize the ground-state geometry of BHC and to determine the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is crucial for understanding the charge transfer characteristics of the molecule.

-

TD-DFT Calculations: TD-DFT is employed to calculate the vertical excitation energies, which correspond to the absorption maxima observed in the UV-Vis spectrum. It can also be used to predict the nature of the electronic transitions (e.g., π-π, n-π) and the oscillator strengths.

By modeling the electronic transitions in BHC, TD-DFT can help to rationalize the observed intramolecular energy transfer process and the solvent-dependent charge transfer phenomena.

Concluding Remarks and Future Outlook

This compound stands out as a molecule with a rich and complex photophysical profile. The efficient intramolecular energy transfer from the benzotriazole antenna to the carbazole reaction center, followed by a solvent-dependent charge transfer, makes it a prime candidate for further investigation in the fields of artificial photosynthesis and solar energy conversion. The insights provided in this guide, from its synthesis and characterization to its detailed photophysical mechanisms and the methodologies to study them, are intended to serve as a solid foundation for future research and development. Further exploration into modifying the linker between the two chromophores, or substituting the carbazole and benzotriazole rings, could lead to fine-tuning of its photophysical properties for specific applications.

References

-

Mondal, P., et al. (2007). Phtophysical processes involved within the bichromophoric system 9-benzotriazole-1-ylmethyl-9H-carbazole and its role as an artificial photosynthetic device. ResearchGate. Available from: [Link].[5]

-

Mondal, P., et al. (2007). 23. Photophysical processes involved within the bichromophoric system 9-benzotriazole-i-yl-methyl-9H-carbazole and its role as artificial photosynthetic device. ResearchGate. Available from: [Link].[5]

-

ChemSynthesis. 9-(1H-1,2,3-benzotriazol-1-ylmethyl)-9H-carbazole. Available from: [Link].[1][6]

-

Singh, M., et al. (2023). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. Tetrahedron.[7]

-

Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.[8][9][10]

-

Katritzky, A. R., et al. (2000). One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. ARKIVOC.[11]

-

RSC Publishing. (2022). Protonation-induced fluorescence modulation of carbazole-based emitters. Materials Advances.[11]

-

Adhikari, R. M. (2008). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. OhioLINK Electronic Theses and Dissertations Center.[6]

-

NIH. (2019). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. National Center for Biotechnology Information.[12]

-

ResearchGate. (2012). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available from: [Link].[13]

-

NIH. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. National Center for Biotechnology Information.[14]

-

Mestiri, T., et al. (2017). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Journal of Molecular Structure.[3][15]

-

Shariatinia, Z. (2020). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials.[16][17][18]

-

NIH. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. National Center for Biotechnology Information.[3]

-

MDPI. (2019). 1-(4-Fluorobenzoyl)-9H-carbazole. Available from: [Link].[14][19]

-

NIH. (2011). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. National Center for Biotechnology Information.[16]

-

ResearchGate. (2012). Scheme 4. Synthesis of 1-hydroxy-9-methyl-9H-carbazol-2-carbaldehyde (7). Available from: [Link].[8]

-

MDPI. (2023). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. Available from: [Link].[20]

-

Roskilde University Research Portal. Electronic transitions of fluorene, dibenzofuran, carbazole, and dibenzothiophene: From the onset of absorption to the ionization treshold. Available from: [Link].[21]

-

ResearchGate. (2013). Understanding on absorption and fluorescence electronic transitions of carbazole-based conducting polymers: TD-DFT approaches. Available from: [Link].[4]

Sources

- 1. Time-resolved fluorescence of jet-cooled carbazoles and their weak complexes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]

- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantum Yield [Carbazole] | AAT Bioquest [aatbio.com]

- 16. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jnsam.com [jnsam.com]

- 18. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability [mdpi.com]

- 21. forskning.ruc.dk [forskning.ruc.dk]

An In-Depth Technical Guide to the Thermal Stability of 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Sources

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. currentopinion.be [currentopinion.be]

- 6. tsijournals.com [tsijournals.com]

- 7. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 8. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

molecular structure of 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

An In-Depth Technical Guide to the Molecular Structure and Properties of 9-(1H-Benzotriazol-1-ylmethyl)-9H-carbazole

Abstract

This technical guide provides a comprehensive analysis of this compound, a bichromophoric molecule that covalently links two heterocycles of significant interest in medicinal chemistry and materials science. We delve into its chemical identity, synthesis, and the elucidation of its molecular structure through spectroscopic and crystallographic analysis. A key focus is placed on its non-planar three-dimensional conformation, which dictates its unique photophysical properties. The molecule functions as an integrated system where the benzotriazole moiety acts as an energy-absorbing antenna and the carbazole unit serves as a reaction center, facilitating intramolecular energy and charge transfer processes.[1][2] These characteristics underscore its potential in the development of novel therapeutic agents and advanced materials for optoelectronic applications.

Introduction: The Union of Two Privileged Scaffolds

In the fields of drug discovery and materials science, certain molecular frameworks consistently appear in successful compounds due to their favorable physicochemical properties and versatile binding capabilities. These are often referred to as "privileged structures." this compound is a unique amalgamation of two such scaffolds: carbazole and benzotriazole.

-

Carbazole: This tricyclic aromatic heterocycle is a cornerstone in the development of pharmaceuticals and functional materials. Its rigid, planar structure and electron-rich nature contribute to a wide array of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[3] In materials science, carbazole derivatives are prized for their charge-transporting and luminescent properties, making them integral components of organic light-emitting diodes (OLEDs) and solar cells.

-

Benzotriazole: As a fused aromatic triazole, benzotriazole and its derivatives are exceptionally versatile. They exhibit a broad spectrum of bioactivities, including antifungal, antiviral, and anticancer properties.[4][5][6] The three nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors and metal coordinators, making the benzotriazole moiety a powerful tool for interacting with biological targets like enzymes and receptors.[4] Furthermore, its ability to absorb UV radiation makes it a valuable component in UV stabilizers and corrosion inhibitors.[4][7]

The covalent linkage of these two powerful heterocycles via a flexible methylene bridge creates a novel molecular entity. This guide will explore the synthesis, structure, and functional properties of this compound, providing researchers with a foundational understanding of its scientific and practical relevance.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note the variation in reported melting points in the literature, which may be attributable to different polymorphic forms or measurement conditions.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [8] |

| CAS Number | 124337-34-4 | [8][9][10] |

| Molecular Formula | C₁₉H₁₄N₄ | [8][9][11] |

| Molecular Weight | 298.34 g/mol | [8][9] |

| Appearance | White to light yellow crystalline solid or powder | [11][12] |

| Melting Point | 190-193 °C (lit.) | [8][9][11] |

| Solubility | Soluble in some organic solvents | [11] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [8][11] |

Synthesis and Purification

The synthesis of this compound leverages the utility of benzotriazole as a synthetic auxiliary, a well-established strategy in organic chemistry. The most direct and controlled method involves the reaction of carbazole with 1-hydroxymethylbenzotriazole, which is readily prepared from benzotriazole and formaldehyde.[13] This approach offers a stable and versatile route to N-substituted heterocycles.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative procedure based on established benzotriazole auxiliary chemistry.

-

Preparation of Carbazole Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the carbazolide anion.

-

Reaction: To the resulting suspension, add a solution of 1-(chloromethyl)-1H-benzotriazole or a related activated benzotriazole species (1.1 eq) in anhydrous THF dropwise.

-

Monitoring and Quenching: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound as a white crystalline solid.

-

Validation: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Molecular Structure and Elucidation

The definitive molecular structure is established through a combination of spectroscopic techniques and inferences from crystallographic data of closely related analogs.

Spectroscopic Analysis (Predicted)

| Technique | Expected Features |

| ¹H NMR | ~8.1 ppm (d, 2H): Protons at C4 and C5 of the carbazole ring.[14]~7.2-7.5 ppm (m, 6H): Remaining aromatic protons of the carbazole ring.[14]~7.3-8.0 ppm (m, 4H): Aromatic protons of the benzotriazole ring.[15]~5.9 ppm (s, 2H): Methylene bridge protons (-CH₂-), a characteristic singlet.[15] |

| ¹³C NMR | ~140 ppm: Quaternary carbons of the carbazole ring adjacent to nitrogen.~110-130 ppm: Aromatic carbons of both carbazole and benzotriazole rings.~50-60 ppm: Methylene bridge carbon (-CH₂-). |

| Mass Spec. | Expected M⁺ peak at m/z ≈ 298.34 corresponding to the molecular formula C₁₉H₁₄N₄. |

| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretching.~1600, 1450: Aromatic C=C ring stretching.~1350-1250: C-N stretching. |

Crystallographic Insights and Molecular Geometry

No single-crystal X-ray structure for this compound has been deposited in public databases. However, analysis of structurally similar compounds, particularly those containing benzotriazol-1-ylmethyl groups attached to an aromatic ring, provides critical insights into its likely 3D conformation.[15][16]

The key structural feature is the pronounced non-planar arrangement of the two heterocyclic systems. The bulky carbazole and benzotriazole moieties are sterically hindered and cannot adopt a coplanar orientation. They are expected to be inclined at a significant angle relative to each other, connected by the flexible methylene linker. Crystal structures of related molecules show that the benzotriazole unit is often oriented nearly perpendicular to the plane of the central aromatic ring to which it is attached, with dihedral angles typically between 82° and 89°.[15][16] This spatial arrangement minimizes steric repulsion and defines the molecule's overall shape, which is crucial for its photophysical behavior and potential biological interactions.

Caption: Predicted non-planar relationship between the heterocyclic systems.

Photophysical Properties: An Integrated Bichromophoric System

One of the most compelling aspects of this molecule is its behavior as a bichromophoric system, where the two aromatic units interact upon photoexcitation.[1][2]

Studies have shown that the benzotriazole (BZ) moiety acts as an "antenna," absorbing photons in the UV region. Following absorption, an efficient singlet-singlet intramolecular energy transfer occurs, populating the lowest excited singlet state of the carbazole (CZ) moiety. The carbazole, now in an excited state, can then participate in further photochemical processes. In the presence of a polar solvent like acetonitrile (ACN), the excited carbazole undergoes a strong charge transfer (CT) reaction, effectively donating an electron to the solvent.[1][2]

This sequential process can be summarized as:

-

Absorption: BZ + hν → BZ*

-

Energy Transfer: BZ* + CZ → BZ + CZ*

-

Charge Transfer: CZ* + ACN → [CZ⁺ - ACN⁻]

This triad system (BZ-CZ-ACN) mimics fundamental processes in natural photosynthesis and positions the molecule as a candidate for artificial photosynthetic and solar energy conversion devices.[1]

Caption: Energy and charge transfer pathway in the BHC-ACN system.

Applications and Scientific Relevance

The dual nature of its constituent parts makes this compound a molecule of interest in multiple scientific domains.

-

Drug Development: The combination of two pharmacologically active scaffolds is a proven strategy for developing new therapeutic agents. Given the established anticancer, antimicrobial, antiviral, and anti-inflammatory properties of benzotriazole and carbazole derivatives, this hybrid molecule is a promising candidate for screening against a variety of diseases.[3][4][17][18] Notably, hybrids of carbazole and triazole have been investigated as acetylcholinesterase inhibitors for potential application in Alzheimer's disease therapy, adding a neuroprotective dimension to its potential utility.

-

Materials Science: As demonstrated by its photophysical properties, the molecule has clear potential in optoelectronics. Its function as an energy transfer system makes it suitable for applications as a photosensitizer in solar cells or as a component in organic light-emitting diodes (OLEDs).[1][2] The inherent UV-absorbing capability of the benzotriazole unit also suggests a role in creating photostable materials.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is classified as an irritant. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[11][12] Inhalation of dust should be avoided.

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[11][12] Handle in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a rationally designed molecular system that integrates the distinct and valuable properties of its carbazole and benzotriazole components. Its non-planar structure gives rise to fascinating photophysics, characterized by an efficient intramolecular energy transfer cascade. This behavior, coupled with the rich pharmacological history of its parent heterocycles, makes it a compelling target for future research. Further exploration of its biological activity, detailed characterization of its material properties, and the synthesis of new derivatives will undoubtedly unlock its full potential in both medicine and technology.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

-

ResearchGate. (2008, August 5). Phtophysical processes involved within the bichromophoric system 9-benzotriazole-1-ylmethyl-9H-carbazole and its role as an artificial photosynthetic device. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2007, January 1). 23. Photophysical processes involved within the bichromophoric system 9-benzotriazole-i-yl-methyl-9H-carbazole and its role as artificial photosynthetic device. Retrieved from [Link]

-

Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Retrieved from [Link]

-

RSC Publishing. (2023, November 6). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct synthesis of carbazoles from N-substituted aminophenylboronic.... Retrieved from [Link]

-

IJNRD. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 9-(1H-1,2,3-benzotriazol-1-ylmethyl)-9H-carbazole. Retrieved from [Link]

-

GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

-

ResearchGate. (2014, August 20). Recent Development of Benzotriazole-based Medicinal Drugs. Retrieved from [Link]

-

International journal of research in pharmaceutical sciences. (2023, December 31). Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]

-

ScienceDirect. (2015, February 2). 9H-Carbazole Derivatives Containing the N-Benzyl-1,2,3-triazole Moiety as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

PubChem - NIH. (n.d.). CID 139078873 | C38H30N2. Retrieved from [Link]

-

ResearchGate. (2000, November 3). (PDF) One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with.... Retrieved from [Link]

-

PubMed Central - NIH. (2022, June 13). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Retrieved from [Link]

-

West典. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024, August 7). (PDF) Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. ijnrd.org [ijnrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 124337-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound,(CAS# 124337-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 11. chembk.com [chembk.com]

- 12. This compound, 1G | Labscoop [labscoop.com]

- 13. researchgate.net [researchgate.net]

- 14. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 15. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. ijpsjournal.com [ijpsjournal.com]

The Ascendancy of Carbazole Derivatives: A Technical Guide to Superior Hole-Transporting Capabilities

Abstract

Carbazole derivatives have emerged as a cornerstone in the field of organic electronics, underpinning significant advancements in devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] Their inherent advantages, including high thermal stability, exceptional hole-transporting properties, and facile functionalization, position them as a versatile and cost-effective alternative to incumbent materials like spiro-OMeTAD.[3] This technical guide provides an in-depth exploration of the core principles governing the hole-transporting capabilities of carbazole derivatives. We will dissect molecular design strategies, elucidate key structure-property relationships, and provide detailed protocols for the essential characterization techniques that validate their performance. This document is intended for researchers, materials scientists, and professionals in drug development seeking a comprehensive understanding of this critical class of organic semiconducting materials.

The Carbazole Core: A Foundation for Excellence in Hole Transport

The remarkable utility of carbazole derivatives stems from the intrinsic electronic properties of the carbazole moiety itself. As an electron-rich aromatic heterocycle, carbazole provides a robust platform for efficient hole transport.[2][4] Its rigid, planar structure contributes to good thermal stability, a crucial attribute for device longevity.[2][5][6] Furthermore, the nitrogen atom and various positions on the carbocyclic framework (positions 2, 3, 6, 7, and 9) offer multiple sites for chemical modification, allowing for precise tuning of the molecule's electronic and physical properties.[2] This synthetic versatility is a key driver behind the widespread adoption and continuous innovation in carbazole-based Hole-Transporting Materials (HTMs).[3][2][4]

Molecular Design Strategies: Engineering Superior Hole-Transport Properties

The journey from the basic carbazole unit to a high-performance HTM is a testament to the power of molecular engineering. Several key strategies are employed to enhance the hole-transporting capabilities of these derivatives.

Donor-Acceptor (D-A) Architectures

A prevalent and highly effective design motif involves the creation of donor-acceptor (D-A) type molecules. In this approach, the electron-rich carbazole core acts as the donor, and it is strategically coupled with an electron-withdrawing acceptor group.[7] This intramolecular charge transfer character can lead to a number of beneficial effects, including a reduction in the energy bandgap and tuning of the frontier molecular orbital (HOMO and LUMO) energy levels.[3] The D-A structure can also enhance intermolecular interactions, which is beneficial for charge transport in the solid state.[7]

Fused-Ring Systems for Enhanced Stability and Performance

Another powerful strategy involves the creation of fused-ring carbazole derivatives, such as indolocarbazoles, indenocarbazoles, and benzofurocarbazoles.[5] Extending the π-conjugation through the fusion of additional aromatic rings offers several advantages:

-

Enhanced Thermal Stability: The increased rigidity of the molecular backbone leads to higher decomposition temperatures and glass transition temperatures.[5]

-

Tunable Electronic Properties: The extended π-system allows for fine-tuning of the HOMO and LUMO energy levels, enabling the design of materials with specific energy level alignments for different device architectures.[5]

-

Improved Charge Transport: The larger, more planar structures can facilitate more efficient π-π stacking in the solid state, which is crucial for intermolecular charge hopping.

Dendrimeric and Star-Shaped Architectures

To further enhance hole mobility and improve film-forming properties, carbazole units can be incorporated into dendrimeric or star-shaped molecular architectures. These three-dimensional structures can help to prevent crystallization in thin films, leading to more uniform and amorphous morphologies, which are often desirable for efficient charge transport in organic electronic devices.

Characterization of Hole-Transporting Properties: A Methodological Deep Dive

The rational design of novel carbazole derivatives must be accompanied by rigorous characterization to validate their performance. The following section details the key experimental protocols used to assess the hole-transporting capabilities of these materials.

Electrochemical Characterization: Cyclic Voltammetry for HOMO/LUMO Level Determination

Understanding the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount for designing efficient devices. These energy levels dictate the efficiency of charge injection and transport at the interfaces between different layers in a device.[8] Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to estimate these values.[9][10]

Experimental Protocol: Cyclic Voltammetry

-

Sample Preparation: Dissolve the carbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[11]

-

Electrochemical Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[11]

-

Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Scan the potential of the working electrode and record the resulting current.

-

Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the cyclic voltammogram.[12] The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[12]

-

HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs. Fc/Fc+) + 4.8]

-

Causality Behind Experimental Choices: The use of a supporting electrolyte is crucial to ensure sufficient conductivity of the solution. Purging with an inert gas is necessary because oxygen can be electrochemically active and interfere with the measurement. Referencing against an internal standard like ferrocene provides a more reliable and comparable measure of the redox potentials.[12]

}

Optical Properties: UV-Visible Spectroscopy

The optical properties of carbazole derivatives are crucial for their application in optoelectronic devices. UV-Visible (UV-Vis) absorption spectroscopy is used to determine the optical bandgap (E_g^opt) of the material.[13][14]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the carbazole derivative in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).[14][15] For solid-state measurements, a thin film of the material can be deposited on a transparent substrate (e.g., quartz).

-

Measurement: Record the absorption spectrum of the sample over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: The optical bandgap can be estimated from the onset of the absorption edge using the Tauc plot method.

}

Hole Mobility Measurement: Time-of-Flight (ToF) and Space-Charge Limited Current (SCLC) Methods

Hole mobility (μ_h) is a critical parameter that quantifies the ease with which holes can move through the material under the influence of an electric field. Higher hole mobility generally leads to better device performance. Two common techniques for measuring hole mobility are the Time-of-Flight (ToF) and Space-Charge Limited Current (SCLC) methods.

3.3.1. Time-of-Flight (ToF) Method

The ToF technique is a direct method for measuring charge carrier mobility.[16][17] It involves photogenerating a sheet of charge carriers near one electrode and measuring the time it takes for them to drift across the sample to the other electrode under an applied electric field.

Experimental Protocol: Time-of-Flight

-

Device Fabrication: A "sandwich" type device is fabricated with the carbazole derivative layer between two electrodes. One of the electrodes must be semi-transparent to allow for photogeneration.

-

Measurement: A short pulse of light (from a laser) is used to create electron-hole pairs near the semi-transparent electrode. An applied voltage separates the charges, and the transient photocurrent is measured as the holes drift across the sample.

-

Data Analysis: The transit time (t_T) is determined from the transient photocurrent plot. The hole mobility is then calculated using the formula:

-

μ_h = L^2 / (V * t_T) where L is the thickness of the organic layer and V is the applied voltage.

-

3.3.2. Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state technique that involves analyzing the current-voltage (J-V) characteristics of a single-carrier device.[18][19][20]

Experimental Protocol: SCLC

-

Device Fabrication: A hole-only device is fabricated with the carbazole derivative sandwiched between two electrodes that have appropriate work functions to ensure efficient hole injection and block electron injection. A common device structure is ITO/PEDOT:PSS/Carbazole Derivative/Au.[21]

-

Measurement: The current density (J) is measured as a function of the applied voltage (V).

-

Data Analysis: In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:[18]

-

J = (9/8) * ε_0 * ε_r * μ_h * (V^2 / L^3) where ε_0 is the permittivity of free space, ε_r is the relative permittivity of the material, and L is the thickness of the organic layer. By plotting J vs. V^2, the hole mobility can be extracted from the slope of the linear region.

-

Trustworthiness of Protocols: Both ToF and SCLC are well-established methods. However, the interpretation of the data requires care. For SCLC, it is important to ensure that the device is truly operating in the SCLC regime and that contact resistance is not limiting the current.[22] For ToF, the shape of the transient photocurrent can provide information about charge trapping and transport dispersion.

Applications in Advanced Electronic Devices

The exceptional hole-transporting capabilities of carbazole derivatives have led to their widespread use in a variety of electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are crucial for several functions:[1]

-

Hole-Transporting Layers (HTLs): They facilitate the efficient transport of holes from the anode to the emissive layer.[1]

-

Host Materials: They can serve as the host matrix for phosphorescent or fluorescent emitters in the emissive layer.[1][5]

-

Electron-Blocking Layers (EBLs): They can be used to confine electrons within the emissive layer, improving recombination efficiency.[1]

The use of carbazole derivatives has been instrumental in achieving high-efficiency and long-lifetime OLEDs, particularly for deep-blue emission.[23]

Perovskite Solar Cells (PSCs)

In PSCs, the Hole-Transporting Material (HTM) plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode.[3] Carbazole derivatives have emerged as a promising class of HTMs for PSCs, offering high power conversion efficiencies and improved device stability.[7][24][25] Their tunable energy levels allow for better energy level alignment with the valence band of the perovskite, facilitating efficient hole extraction.[25]

Data Summary: A Comparative Overview

The following table summarizes key performance parameters for a selection of carbazole derivatives, illustrating the impact of molecular design on their hole-transporting properties.

| Derivative | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Application |

| CBP | -5.9 | -2.4 | ~10⁻⁴ | OLED Host |

| mCP | -5.9 | -2.4 | ~10⁻⁴ | OLED Host |

| Spiro-OMeTAD | -5.22 | -2.15 | 2 x 10⁻⁴ - 8 x 10⁻⁴ | PSC HTM |

| V1221 | -5.39 | -1.82 | ~10⁻⁵ | PSC HTM[25] |

| V1209 | -5.37 | -1.83 | ~10⁻⁵ | PSC HTM[25] |

| KZRD | -5.18 | -3.42 | 1.12 x 10⁻³ | PSC HTM[7] |

Note: The values presented are representative and can vary depending on the measurement technique and experimental conditions.

Future Outlook and Challenges

The field of carbazole-based hole-transporting materials continues to evolve rapidly. Future research will likely focus on:

-

Developing novel molecular designs with even higher mobility and improved stability.

-

Exploring new synthetic methodologies to reduce costs and improve scalability.

-

Gaining a deeper understanding of the structure-property relationships that govern charge transport at the molecular level.

-

Designing multifunctional materials that combine hole-transporting capabilities with other desirable properties, such as emission or electron transport.

While significant progress has been made, challenges remain in achieving long-term operational stability, particularly for PSCs. Further research into degradation mechanisms and the development of more robust materials will be crucial for the commercialization of these technologies.

Conclusion

Carbazole derivatives have firmly established themselves as a versatile and high-performing class of hole-transporting materials. Their tunable electronic properties, excellent thermal stability, and synthetic accessibility make them indispensable for the continued advancement of organic electronics. Through a combination of rational molecular design and rigorous characterization, the full potential of these remarkable materials can be harnessed to create the next generation of high-performance OLEDs, solar cells, and other electronic devices.

References

- Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing).

- Review on Carbazole-Based Hole Transporting M

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv

- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs).

- Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors.

- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv

- 14.

- Theoretical Investigation on Carbazole Derivatives as Charge Carriers for Perovskite Solar Cell | Scilit.

- Exploring Applications of Carbazole Deriv

- Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - ACS Public

- UV-visible absorption spectra of the carbazole derivatives in acetonitrile.

- CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC M

- Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI.

- Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell | Request PDF - ResearchG

- Metal π Complexes of Carbazole Derivatives for Optoelectronics: Synthesis, Structures, and UV−Visible Absorption Spectra of (3-Amino-9-ethylcarbazole)

- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF - ResearchG

- Small carbazole-based molecules as hole transporting m

- Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells | Request PDF - ResearchG

- Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics - RSC Publishing.

- CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google P

- UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1 - ResearchG

- What is space charge limited current?

- Steady-state space-charge-limited current analysis of mobility with negative electric field dependence | Journal of Applied Physics | AIP Publishing.

- Time-of-flight measurement as a tool to investigate the hole blocking nature of an operating organic light-emitting diode | Request PDF - ResearchG

- Which is suitable technique for HOMO and LUMO measurement of organic semiconductors?

- UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Co

- Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics - NIH.

- HOMO and LUMO Analysis through Cyclic Voltammetry by IBRAHEEM HAYMOOR on Prezi.

- Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique To Elucidate Its Function in Perovskite Solar Cells | ACS Applied M

- Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements | ACS Energy Letters - ACS Public

- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing).

- Ultraviolet Visible (UV-Vis) absorption spectra of carbazole-based dyes with the M06-2X/6-31G(d) level of theory.

- Hole drift-mobility measurements in microcrystalline silicon - CORE.

- Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells | ACS Sustainable Chemistry & Engineering - ACS Public

- Hole transport and extraction characterizations. a) The space‐charge...

- Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Perfor- mance and Electronic Structure.

- Cyclic voltammetry for energy levels estimation of organic materials - ResearchG

- Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups - New Journal of Chemistry (RSC Publishing).

- Mobility measurement by the space-charge-limited-current method. (a) J...

- How can I calculate the HOMO/LUMO energy

- Time-of-Flight Measurements on TlBr Detectors | Scilit.

- Investigation of the hole transport characterization and mechanisms in co-evaporated organic semiconductor mixtures - RSC Publishing.

- Time-of-flight mobility measurements in organic field-effect transistors - AIP Publishing.

- A new advance in a two-century pursuit in physics - IBM Research.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 8. spij.jp [spij.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. prezi.com [prezi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. | Semantic Scholar [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the UV-Absorbing Properties of Benzotriazole Moieties

Abstract

Derivatives of 2-(2'-hydroxyphenyl)benzotriazole (BZT) represent a cornerstone class of ultraviolet (UV) absorbers, indispensable for protecting polymeric materials, coatings, and even personal care products from photodegradation.[1][2][3] Their remarkable efficacy stems from an elegant and highly efficient photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT), which allows for the rapid and harmless dissipation of damaging UV radiation as thermal energy.[4][5] This guide provides a comprehensive technical exploration of the core principles governing the UV-absorbing properties of benzotriazole moieties. We will dissect the ESIPT mechanism, analyze the critical structure-activity relationships that drive molecular design, detail their application in synergy with other stabilizers, and provide field-proven experimental protocols for their characterization and performance evaluation.

The Photophysical Engine: Excited-State Intramolecular Proton Transfer (ESIPT)

The exceptional photostability of 2-(2'-hydroxyphenyl)benzotriazole and its derivatives is fundamentally attributed to a cyclical, non-destructive process that occurs on a picosecond timescale.[4][6] This process, ESIPT, allows a single molecule to dissipate the energy of thousands of UV photons without undergoing significant degradation.[4] The mechanism can be understood as a four-stage photocycle involving two distinct tautomeric forms: the ground-state Enol form and a transient Keto form.

-

Photon Absorption (Excitation): The cycle begins with the ground-state Enol tautomer (E), which is stabilized by a crucial intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring. This structure strongly absorbs a UV photon (hν), promoting the molecule to its first excited singlet state (E*).[7]

-

Ultrafast Proton Transfer: In the excited state, the electronic distribution of the molecule shifts, dramatically increasing the acidity of the phenolic proton and the basicity of the acceptor nitrogen atom.[7] This triggers an almost barrierless, ultrafast proton transfer along the pre-existing hydrogen bond, forming the excited-state Keto tautomer (K*). This transfer is one of the fastest known chemical reactions.

-

Non-Radiative Decay: The excited Keto tautomer (K*) is energetically favorable in the excited state but highly unstable in the ground state. It rapidly deactivates to its ground state (K) through non-radiative pathways, primarily internal conversion. This step is the key to its function, as it dissipates the absorbed UV energy as harmless heat.[7]

-

Ground-State Reversion: The ground-state Keto form (K) is unstable and immediately undergoes a rapid back-proton transfer to regenerate the original, stable Enol tautomer (E), completing the cycle and preparing the molecule to absorb another UV photon.

This efficient cycle of energy dissipation is the cornerstone of the photostabilizing properties of benzotriazole derivatives.[7]

Structure-Activity Relationships (SAR) and Molecular Design

The performance of a benzotriazole UV absorber is not monolithic; it is highly tunable through strategic chemical modifications. Understanding the relationship between molecular structure and properties like absorption efficiency, photostability, and polymer compatibility is critical for designing effective stabilizers for specific applications.

The Core Scaffold and Key Modification Points

The foundational 2-(2'-hydroxyphenyl)benzotriazole structure provides the essential framework for ESIPT. Modifications are typically made at two key locations: the phenolic ring (positions 3', 4', 5') and the benzotriazole ring (positions 4, 5, 6, 7).

Influence of Substituents

-

Phenolic Ring Substituents: The introduction of bulky alkyl groups, such as tert-butyl or cumyl, onto the phenolic ring is a long-established strategy to improve performance.[8] The primary causality is twofold: first, it increases the molecule's molecular weight and steric hindrance, which reduces volatility during high-temperature polymer processing. Second, it enhances solubility and compatibility within non-polar polymer matrices, preventing exudation or blooming to the surface over time.[5][8]

-

Benzotriazole Ring Substituents: For decades, the prevailing theory held that a stronger intramolecular hydrogen bond would lead to greater photostability. However, extensive research has shown this to be false.[6] Counter-intuitively, substituting the benzotriazole ring with electron-withdrawing groups (EWGs) , such as chlorine (Cl) or sulfone (-SO₂R), dramatically improves the photostability of the UVA.[6] This occurs even though these groups reduce the basicity of the nitrogen, thereby weakening the hydrogen bond.[6]

The current mechanistic explanation moves beyond simple H-bond strength. Computational studies suggest that the deactivation pathway from the excited state involves a conical intersection—a point where the potential energy surfaces of the excited and ground states touch.[6] EWGs are believed to modify the electronic structure in a way that lowers the energy gap between the excited and ground states after proton transfer, permitting a more efficient and rapid internal conversion back to the ground state.[6] This accelerated deactivation minimizes the lifetime of the excited state, reducing the probability of competing, degradative photochemical reactions.